molecular formula C13H11Cl2NO3 B1531359 3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid CAS No. 774605-57-1

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1531359
M. Wt: 300.13 g/mol
InChI Key: LNPRSLPLJGGYGI-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 6th positions .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The compound likely has a complex structure due to the presence of multiple functional groups and the dichlorophenyl ring .


Physical And Chemical Properties Analysis

Based on its structure, the compound is likely to be a solid under normal conditions . Its other physical and chemical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Cross-Coupling Reactions

Research has shown the utility of similar carboxylic acid anions in regioselective cross-coupling reactions, where they serve as tunable directing groups. For instance, the cross-coupling reaction of 2,6-dichloronicotinic acid with dihalo heterocycles like 2,5-dibromo-1,2,4-triazole derivatives led to selective synthesis of substituted nicotinic acids and triazoles. This illustrates the compound's role in facilitating specific bond formations in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields including pharmaceuticals, materials science, and catalysis (Houpis et al., 2010).

Corrosion Inhibition

Another area of application involves the study of triazole derivatives for corrosion inhibition. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in protecting mild steel in acidic environments was investigated, demonstrating significant inhibition efficiencies. Such studies underscore the potential of oxazole derivatives in developing effective corrosion inhibitors for industrial applications, thereby extending the lifespan of metal structures and components (Lagrenée et al., 2002).

Synthesis of Peptidomimetics

Oxazole derivatives have also been utilized in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for triazole-based scaffolds, was achieved through ruthenium-catalyzed cycloaddition, demonstrating the compound's relevance in the creation of novel bioactive molecules with potential therapeutic applications (Ferrini et al., 2015).

Antimicrobial and Anticancer Agents

Furthermore, oxazole derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed promising anticancer and antimicrobial activities, highlighting the potential of such compounds in the development of new pharmaceutical agents (Katariya et al., 2021).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also be interesting to study its biological activity and possible uses in medicine or industry .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-2-4-9-11(13(17)18)12(16-19-9)10-7(14)5-3-6-8(10)15/h3,5-6H,2,4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRSLPLJGGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

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